Mecillinam, also known as amdinocillin, is a β-lactam antibiotic that exhibits potent activity against Gram-negative bacteria, especially Enterobacteriaceae. [] Unlike other β-lactams, mecillinam displays a unique mechanism of action, specifically targeting penicillin-binding protein 2 (PBP2). [] Its primary application in research revolves around understanding its unique properties, resistance mechanisms, and potential applications in combating increasingly resistant pathogens.
The synthesis of mecillinam involves several steps, primarily starting from 6-aminopenicillanic acid (6-APA) and utilizing acetal as a raw material. A notable method includes the use of organic alkali as a catalyst, allowing for the reaction to occur at low temperatures (around 5 °C). The process entails the following steps:
This method emphasizes economic feasibility and industrial scalability.
Mecillinam has a molecular formula of and a molecular weight of approximately 325.43 g/mol. The structure features a beta-lactam ring, characteristic of penicillin derivatives, which is crucial for its antibacterial activity. The presence of an amidinophenyl group enhances its binding affinity to penicillin-binding proteins (PBPs), particularly PBP2 in Escherichia coli .
Mecillinam primarily acts through inhibition of bacterial cell wall synthesis. It binds to PBPs involved in the final stages of peptidoglycan synthesis, disrupting crosslinking processes essential for maintaining cell wall integrity. The compound specifically inhibits PBP2, leading to compromised cell wall structure and eventual bacterial lysis .
Resistance mechanisms often involve the production of beta-lactamases or alterations in PBPs that reduce mecillinam's binding efficacy .
The mechanism by which mecillinam exerts its antibacterial effects involves competitive inhibition of penicillin-binding proteins during peptidoglycan synthesis. By binding to PBP2, mecillinam prevents the formation of critical pentaglycine crosslinks between peptide chains in the bacterial cell wall. This disruption leads to weakened cell walls, rendering bacteria susceptible to osmotic pressure and ultimately causing cell death .
Research utilizing transposon-sequencing has identified various resistance loci in E. coli that contribute to mecillinam resistance by modifying cell wall biogenesis pathways .
Mecillinam is characterized by its physical properties such as:
Chemical properties include its reactivity with PBPs and susceptibility to hydrolysis by beta-lactamases, which can lead to resistance in certain bacterial strains .
Mecillinam is primarily utilized in clinical settings for treating infections caused by Gram-negative bacteria, particularly urinary tract infections due to its effectiveness against Enterobacteriaceae species. Its role extends beyond therapeutic applications; mecillinam serves as a valuable tool in microbiological research for studying bacterial cell wall synthesis mechanisms and resistance development .
Mecillinam (amdinocillin) emerged from pioneering research at Leo Pharmaceutical Products (Denmark) in the early 1970s. First described in 1972 under the codename FL 1060, it represented a structural revolution in penicillin chemistry as the prototypical 6β-amidinopenicillanic acid derivative [1] [9]. Unlike conventional penicillins featuring acyl side chains, mecillinam incorporates an amidino group (–C(=NH)NH₂) at the 6β position, conferring unique geometric and electronic properties [2]. This modification fundamentally altered its binding affinity, enabling selective targeting of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria—a mechanism distinct from other β-lactams that primarily bind PBPs 1A/1B/3 [1] [6]. Early in vitro studies demonstrated exceptional activity against Enterobacteriaceae but minimal efficacy against Gram-positive bacteria or Pseudomonas aeruginosa, defining its narrow-spectrum profile [2] [6].
Structural Comparison of Mecillinam and Traditional Penicillins
Feature | Traditional Penicillins | Mecillinam |
---|---|---|
C6 Side Chain | Acyl-amino group (e.g., benzyl) | Amidino group |
Primary PBP Target | PBP1A/1B, PBP3 | PBP2 |
Gram-negative Activity | Moderate | High (Enterobacteriaceae-specific) |
β-Lactamase Stability | Low | Moderate (varies by enzyme) |
Initial clinical trials in the mid-1970s explored mecillinam for systemic infections like typhoid and paratyphoid fevers. Clarke et al. (1976) reported successful treatment of enteric fever with intravenous mecillinam, noting rapid defervescence and bacterial clearance [1]. However, its negligible oral bioavailability (≤5%) limited broader use [1]. The development of pivmecillinam—a pivaloyloxymethyl ester prodrug with 60–75% oral absorption—proved transformative [2] [5]. Hydrolyzed to active mecillinam in the gut, pivmecillinam achieved high urinary concentrations (>1,000 mg/L), redirecting clinical focus toward urinary tract infections (UTIs) [2] [4]. By the 1980s, pivmecillinam became a first-line agent for uncomplicated UTIs in Scandinavia due to:
Global Susceptibility of Uropathogens to Mecillinam (Selected Data)
Region | Period | E. coli Susceptibility (%) | ESBL E. coli Susceptibility (%) | Reference |
---|---|---|---|---|
Scandinavia | 2010–2020 | 94.5–95.7 | 93–95 | [4] |
Germany | 2019–2020 | 95.2 | 94.1 | [4] |
France | 2017–2018 | 91.4 | 88.3 | [4] |
UK/Russia/Spain | 2019 | 91.8 | 90.2 | [4] |
Mecillinam’s clinical integration exhibits striking geographic heterogeneity. Nordic countries (Denmark, Sweden, Norway) adopted pivmecillinam as a first-line UTI therapy by the early 1980s, where it now accounts for >80% of UTI antibiotic courses [4] [5]. The European Medicines Agency (EMA) and Health Canada maintained continuous approval, citing sustained susceptibility rates and clinical cure rates of 82–95% [4] [8]. Conversely, the US FDA delayed approval until 2024—over 40 years after European authorization—due to:
Regulatory Timeline of Mecillinam
Region/Country | Initial Approval | Primary Indication | Usage Level |
---|---|---|---|
Denmark/Sweden | Early 1980s | First-line uncomplicated UTI | >80% of UTI antibiotics |
UK/Canada | 1980s–1990s | First-line uncomplicated UTI | Moderate (20–40%) |
USA | 2024 | Uncomplicated UTI | Emerging |
Most Asian nations | Not approved | N/A | Absent |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7